REACTION_SMILES
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[Br-:11].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[I:10].[Cl-:1].[Cl:23][Cu:24][Cl:25].[Li+:2].[s:12]1[c:13]([Mg+:17])[cH:14][cH:15][cH:16]1>>[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[c:13]1[s:12][cH:16][cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ICc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Mg+]c1cccs1
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Name
|
|
Type
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product
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Smiles
|
c1ccc(Cc2cccs2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |